5-Amino-2-methoxy-4-nitrobenzonitrile
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Overview
Description
5-Amino-2-methoxy-4-nitrobenzonitrile is an organic compound with the molecular formula C8H8N2O. It is characterized by the presence of an amino group, a methoxy group, and a nitro group attached to a benzonitrile ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Amination Reaction: Another method is the amination of 2-methoxy-4-nitrobenzonitrile using ammonia or an amine source under specific reaction conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale nitration and amination reactions, with careful control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The nitro group can be oxidized to form nitroso compounds or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of different amines.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Electrophiles such as alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso derivatives and other oxidized forms.
Reduction Products: Different amines, including secondary and tertiary amines.
Substitution Products: Alkylated derivatives of the amino group.
Scientific Research Applications
5-Amino-2-methoxy-4-nitrobenzonitrile is used in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can affect signaling pathways related to cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
4-Amino-2-methoxybenzonitrile: Lacks the nitro group, resulting in different reactivity and applications.
2-Methoxy-4-nitrobenzonitrile: Similar structure but different positioning of functional groups, leading to distinct chemical properties.
Uniqueness: 5-Amino-2-methoxy-4-nitrobenzonitrile is unique due to the combination of its functional groups, which allows for diverse chemical reactions and applications.
This compound's versatility and reactivity make it a valuable tool in scientific research and industrial applications. Its unique structure and properties enable it to participate in a wide range of chemical reactions, making it an important compound in various fields.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
5-amino-2-methoxy-4-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-8-3-7(11(12)13)6(10)2-5(8)4-9/h2-3H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDDPBBDRYBONU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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